![molecular formula C23H17F2N3O6 B3062224 (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one CAS No. 1956378-23-6](/img/structure/B3062224.png)
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VLX1570 es un inhibidor de moléculas pequeñas de desubiquitinasas, específicamente dirigido a la ubiquitina-proteasa específica-14. Se ha estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del mieloma múltiple y otros cánceres. El compuesto funciona inhibiendo la eliminación de cadenas de ubiquitina de las proteínas, lo que interrumpe la degradación de proteínas y lleva a la acumulación de proteínas poliubiquitinadas, que pueden inducir apoptosis en las células cancerosas .
Métodos De Preparación
La síntesis de VLX1570 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. El compuesto se formula en polietilenglicol, aceite de ricino polioxietilado y polisorbato 80 debido a su escasa solubilidad en agua. Se administra como una breve infusión intravenosa a través de un catéter venoso central .
Análisis De Reacciones Químicas
VLX1570 experimenta varias reacciones químicas, principalmente involucrando su interacción con las desubiquitinasas. El compuesto se une e inhibe la actividad de la ubiquitina-proteasa específica-14, lo que lleva a la acumulación de proteínas poliubiquitinadas. Esta inhibición puede inducir apoptosis en las células cancerosas. Los reactivos comunes utilizados en estas reacciones incluyen polietilenglicol, aceite de ricino polioxietilado y polisorbato 80 .
Aplicaciones Científicas De Investigación
VLX1570 se ha estudiado ampliamente por sus potenciales aplicaciones en terapia contra el cáncer. Ha mostrado resultados prometedores en estudios preclínicos para el tratamiento del mieloma múltiple, cáncer de pulmón y otras malignidades. Se ha encontrado que el compuesto regula la proliferación y la apoptosis de las células cancerosas al modular el estrés del retículo endoplásmico y la vía AKT. También se ha demostrado que induce apoptosis en las células de mieloma múltiple al inhibir la ubiquitina-proteasa específica-14 .
Mecanismo De Acción
VLX1570 ejerce sus efectos inhibiendo la actividad de las desubiquitinasas, específicamente la ubiquitina-proteasa específica-14. Esta inhibición conduce a la acumulación de proteínas poliubiquitinadas, que pueden inducir apoptosis en las células cancerosas. El compuesto también modula el estrés del retículo endoplásmico y la vía AKT, contribuyendo aún más a sus efectos anticancerígenos .
Comparación Con Compuestos Similares
VLX1570 es similar a otros inhibidores del proteasoma, como bortezomib y carfilzomib, que también se dirigen al sistema ubiquitina-proteasoma. VLX1570 es único en su inhibición específica de la ubiquitina-proteasa específica-14, lo que lo distingue de otros inhibidores del proteasoma. Compuestos similares incluyen bortezomib, carfilzomib e ixazomib, que también se dirigen al proteasoma pero tienen diferentes mecanismos de acción y objetivos moleculares .
Propiedades
Número CAS |
1956378-23-6 |
|---|---|
Fórmula molecular |
C23H17F2N3O6 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |
Clave InChI |
SCKXBVLYWLLALY-CZCYGEDCSA-N |
SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
SMILES isomérico |
C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
SMILES canónico |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Key on ui other cas no. |
1956378-23-6 |
Sinónimos |
VLX1570 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



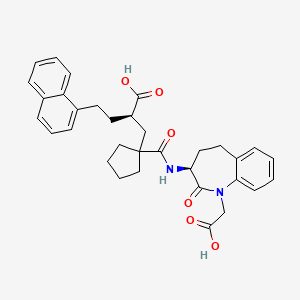
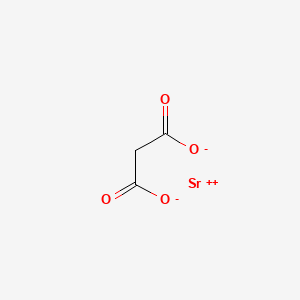
![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)
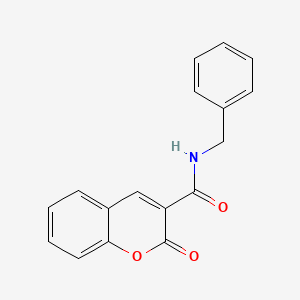
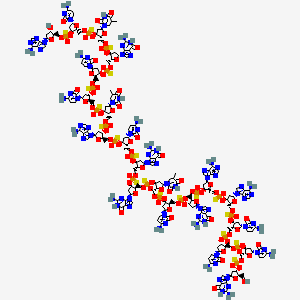

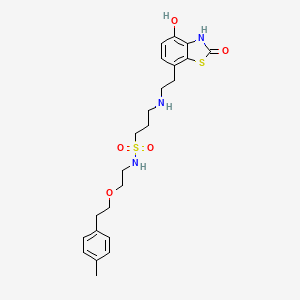
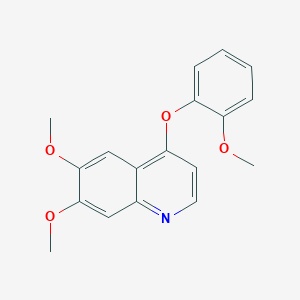
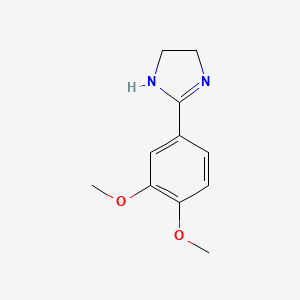
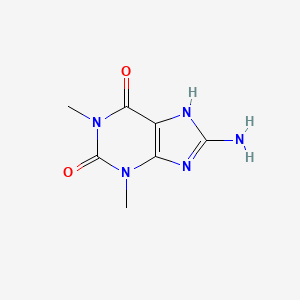
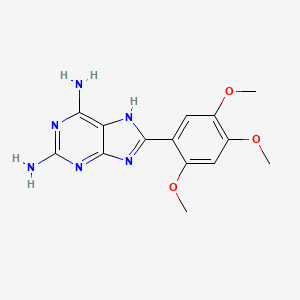
![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)
